

Introduction: Unlocking Molecular Complexity with Selective Cross-Coupling

Author: BenchChem Technical Support Team. **Date:** January 2026

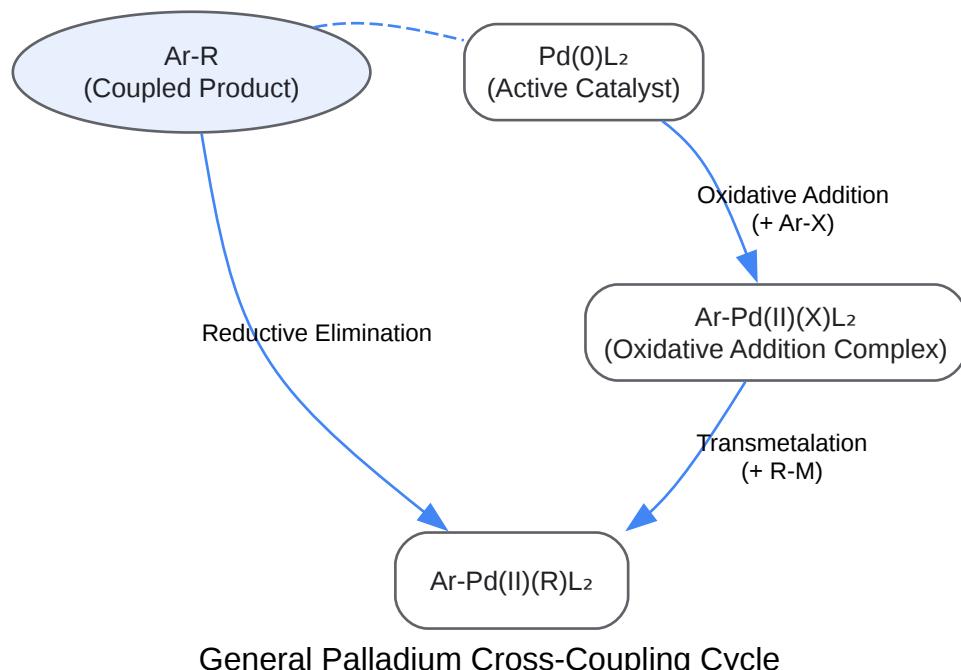
Compound of Interest

Compound Name: **Methyl 3-bromo-2-chlorobenzoate**

Cat. No.: **B2620936**

[Get Quote](#)

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and reliability.^{[1][2]} The substrate at the heart of this guide, **Methyl 3-bromo-2-chlorobenzoate**^[3], is a uniquely valuable building block. Its dihalogenated aromatic ring presents both a challenge and a strategic opportunity: the presence of two distinct halogen atoms, bromine and chlorine, allows for highly selective, sequential functionalization, thereby opening pathways to a diverse array of novel compounds.


This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying principles governing selectivity and reactivity. We will delve into the mechanistic nuances of palladium catalysis and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Part 1: The Core Principles of Selective Palladium Catalysis

The success of any cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle and the factors that influence its efficiency. These reactions universally proceed through a sequence of elementary steps involving the palladium catalyst.^{[4][5]}

The General Catalytic Cycle

- Oxidative Addition: The cycle begins with the active $\text{Pd}(0)$ catalyst inserting into the carbon-halogen bond of the electrophile (our substrate, **Methyl 3-bromo-2-chlorobenzoate**). This step forms a $\text{Pd}(\text{II})$ intermediate and is often the rate-determining step.[6]
- Transmetalation (for Suzuki, Sonogashira, etc.): The nucleophilic coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][6]
- Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the desired new bond and regenerating the active $\text{Pd}(0)$ catalyst, which can then re-enter the cycle.[4]

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the general palladium-catalyzed cross-coupling cycle.

The Foundation of Selectivity: Halogen Reactivity

The strategic utility of **Methyl 3-bromo-2-chlorobenzoate** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed oxidative addition, the bond dissociation energy

is a critical factor. The reactivity trend is well-established: C–I > C–Br > C–Cl >> C–F.[7][8]

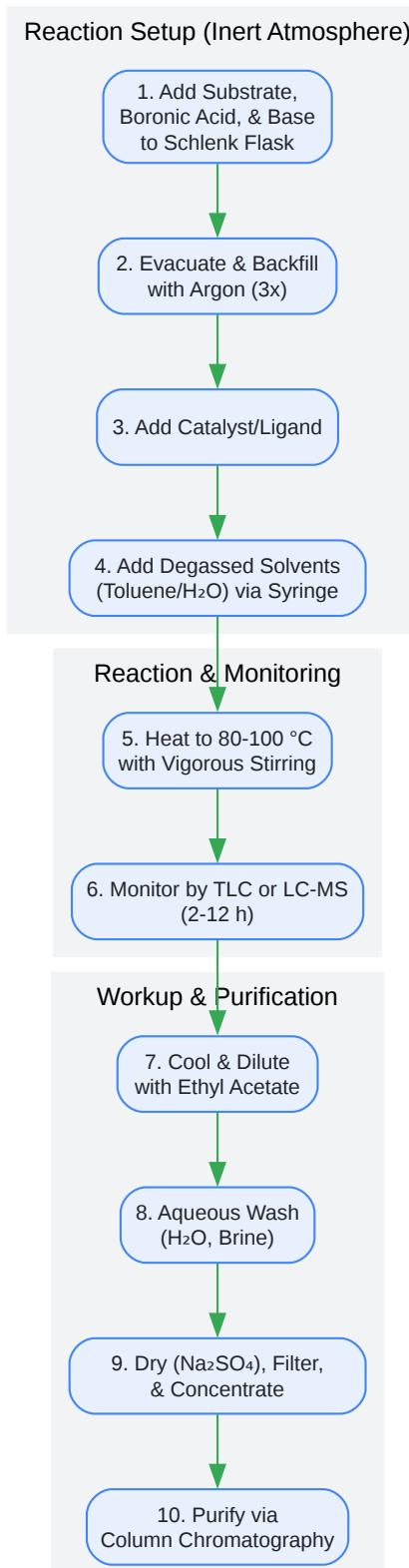
This hierarchy dictates that the palladium catalyst will preferentially insert into the weaker Carbon-Bromine bond at the C-3 position over the stronger Carbon-Chlorine bond at the C-2 position. By carefully controlling reaction conditions (temperature, reaction time, and catalyst loading), one can achieve highly selective monofunctionalization at the C-Br site, leaving the C-Cl bond intact for subsequent, potentially different, coupling reactions.

Key Components of the Catalytic System

- **Palladium Precursor:** Reactions typically use stable Pd(II) salts like $\text{Pd}(\text{OAc})_2$ or PdCl_2 , or pre-formed Pd(0) complexes like $\text{Pd}(\text{PPh}_3)_4$. The active Pd(0) species is generated *in situ* from Pd(II) precursors, often through reduction by a phosphine ligand or other reagents in the mixture.[1][2][9]
- **Ligands:** The choice of ligand is arguably the most critical parameter for success. Ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and critically modulate its electronic and steric properties.[4][10]
 - Electron-rich and bulky phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos, or tri-tert-butylphosphine) are known to accelerate oxidative addition and reductive elimination, enabling the coupling of less reactive electrophiles like aryl chlorides.[4][11]
- **Base:** The base plays multiple roles. In Suzuki couplings, it facilitates the formation of a more nucleophilic boronate species for transmetalation.[1] In Buchwald-Hartwig aminations, it deprotonates the amine.[12] Common choices include carbonates (K_2CO_3 , Cs_2CO_3), phosphates (K_3PO_4), and alkoxides (NaOtBu).
- **Solvent:** The solvent must solubilize the reactants and catalyst system. Aprotic solvents like toluene, 1,4-dioxane, and DMF are common, often with water as a co-solvent for Suzuki reactions.[9][13]

Part 2: Application Notes & Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments when using new coupling partners.


Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To selectively synthesize functionalized biaryl compounds via C-C bond formation at the C-3 (C-Br) position of **Methyl 3-bromo-2-chlorobenzoate**.^{[9][14]} The Suzuki-Miyaura reaction is a premier method for this transformation due to its mild conditions and exceptional functional group tolerance.^{[1][6][9]}

Data Presentation: Predicted Outcomes for Selective Suzuki-Miyaura Coupling

Entry	Arylboronic Acid	Product	Catalyst System	Base / Solvent	Predicted Yield (%)
1	Phenylboronic acid	Methyl 2-chloro-3-phenylbenzoate	Pd(OAc) ₂ / SPhos	K ₃ PO ₄ / Toluene:H ₂ O	90-96
2	4-Methoxyphenylboronic acid	Methyl 2-chloro-3-(4-methoxyphenyl)benzoate	Pd(dppf)Cl ₂	K ₂ CO ₃ / Dioxane:H ₂ O	88-94
3	3-Pyridinylboronic acid	Methyl 2-chloro-3-(pyridin-3-yl)benzoate	Pd(PPh ₃) ₄	Na ₂ CO ₃ / DME:H ₂ O	85-92
4	4-(Trifluoromethyl)phenylboronic acid	Methyl 2-chloro-3-(4-(trifluoromethyl)phenyl)benzoate	Pd(OAc) ₂ / XPhos	K ₃ PO ₄ / Toluene:H ₂ O	89-95

Yields are estimated based on analogous reactions reported in the literature for similar substrates.^{[15][16][17]}

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask, add **Methyl 3-bromo-2-chlorobenzoate** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K_3PO_4 , 2.0 equiv).
- Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[\[13\]](#)
- Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., $Pd(OAc)_2$, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
- Solvent Addition: Add degassed anhydrous toluene and degassed water (e.g., a 5:1 ratio by volume) via syringe.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-12 hours.
- Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final biaryl product.[\[18\]](#)
- Characterization: Confirm the identity and purity of the product using 1H NMR, ^{13}C NMR, and mass spectrometry.[\[9\]](#)

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To achieve the selective synthesis of 3-amino-2-chlorobenzoate derivatives, which are valuable scaffolds in medicinal chemistry.[\[8\]](#)[\[19\]](#) This reaction couples an amine with the aryl bromide site, leveraging specialized palladium-ligand systems.[\[12\]](#)[\[20\]](#)

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Entry	Amine	Product	Ligand	Base / Solvent	Temp (°C)
1	Morpholine	Methyl 2-chloro-3-(morpholino)benzoate	XPhos	NaOtBu / Toluene	100
2	Aniline	Methyl 2-chloro-3-(phenylamino)benzoate	RuPhos	K ₂ CO ₃ / t-BuOH	110
3	Benzylamine	Methyl 3-(benzylamino)-2-chlorobenzoate	BrettPhos	LiHMDS / Dioxane	90
4	Indole	Methyl 2-chloro-3-(1H-indol-1-yl)benzoate	Xantphos	Cs ₂ CO ₃ / Dioxane	110

Detailed Protocol: Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
- Reagent Addition: Add **Methyl 3-bromo-2-chlorobenzoate** (1.0 equiv) and the amine (1.2 equiv).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
- Reaction: Seal the tube and heat the mixture in a preheated oil bath at 90-110 °C with vigorous stirring for 12-24 hours.

- Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
- Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[8]
- Purification: Wash the combined organic layers with water and brine, dry over Na_2SO_4 , filter, and concentrate. Purify the crude material by column chromatography.

Application Note 3: Sonogashira Coupling for Aryl Alkyne Synthesis

Objective: To form a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond by coupling a terminal alkyne at the C-Br position, yielding valuable conjugated systems.[21][22] This reaction typically employs a dual catalytic system of palladium and copper(I).[23]

Data Presentation: Representative Sonogashira Coupling Reactions

Entry	Terminal Alkyne	Product	Catalyst System	Base / Solvent	Temp (°C)
1	Phenylacetylene	Methyl 2-chloro-3-(phenylethynyl)benzoate	Pd(PPh ₃) ₂ Cl ₂ / Cul	Et ₃ N / THF	60
2	Trimethylsilyl acetylene	Methyl 2-chloro-3-((trimethylsilyl)ethynyl)benzoate	Pd(PPh ₃) ₄ / Cul	Diisopropylamine / Toluene	70
3	1-Heptyne	Methyl 2-chloro-3-(hept-1-yn-1-yl)benzoate	Pd(OAc) ₂ / XPhos / Cul	Cs ₂ CO ₃ / Acetonitrile	80
4	3-Ethynylpyridine	Methyl 2-chloro-3-(pyridin-3-ylethynyl)benzoate	Pd(PPh ₃) ₂ Cl ₂ / Cul	Et ₃ N / DMF	65

Detailed Protocol: Sonogashira Coupling

- Reaction Setup: To an oven-dried Schlenk tube, add **Methyl 3-bromo-2-chlorobenzoate** (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., Cul, 1-5 mol%).
- Inerting: Evacuate and backfill the tube with argon three times.
- Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by a liquid amine base (e.g., triethylamine, Et₃N, 2-3 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

- Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C). The reaction is often rapid (1-6 hours).
- Monitoring: Follow the reaction's progress by TLC or GC-MS.
- Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove precipitated salts.
- Purification: Wash the filtrate with water and brine, dry the organic layer over Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography to isolate the aryl alkyne product.[\[15\]](#)

Application Note 4: Heck Coupling for Alkene Arylation

Objective: To synthesize substituted alkenes by coupling the C-Br position of the substrate with an alkene like styrene or an acrylate.[\[24\]](#)[\[25\]](#) The reaction proceeds via migratory insertion and β -hydride elimination steps, typically yielding the trans isomer.[\[6\]](#)[\[25\]](#)

Data Presentation: Representative Heck Coupling Reactions

Entry	Alkene	Product (trans isomer)	Catalyst	Base / Solvent	Temp (°C)
1	Styrene	Methyl (E)-2-chloro-3-styrylbenzoate	Pd(OAc) ₂	K ₂ CO ₃ / DMF:H ₂ O	100
2	n-Butyl acrylate	Butyl (E)-3-(2-chloro-3-(methoxycarbonyl)phenyl)acrylate	Pd(OAc) ₂ / P(o-tol) ₃	Et ₃ N / Acetonitrile	80-100
3	4-Vinylpyridine	Methyl (E)-2-chloro-3-(2-(pyridin-4-yl)vinyl)benzoate	Pd(PPh ₃) ₄	K ₂ CO ₃ / DMF	120

Detailed Protocol: Heck Coupling

- Reaction Setup: In a Schlenk tube, combine **Methyl 3-bromo-2-chlorobenzoate** (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
- Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if needed, a phosphine ligand (2-10 mol%).
- Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile under an argon atmosphere.
- Reaction: Seal the tube and heat the mixture to 80-140 °C. Higher temperatures are often required for Heck reactions.[\[26\]](#)
- Monitoring: Monitor by TLC or GC-MS until the starting aryl bromide is consumed.

- Workup: Cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the base and inorganic salts.
- Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the substituted alkene.[\[15\]](#)

Part 3: Troubleshooting and Advanced Insights

Issue	Potential Cause(s)	Suggested Solution(s)
No or Low Conversion	Inactive catalyst; Insufficiently strong base; Low temperature.	Use a pre-catalyst or ensure in situ generation of Pd(0) is effective. Screen stronger bases (e.g., K_3PO_4 or $NaOtBu$ instead of K_2CO_3). Increase reaction temperature incrementally.
Homocoupling of Nucleophile	Catalyst decomposition; Presence of oxygen.	Ensure rigorous inert atmosphere techniques. Use a higher ligand-to-palladium ratio to stabilize the catalyst.
Hydrodehalogenation	Presence of water/protic sources; β -hydride elimination from certain intermediates.	Use anhydrous solvents and reagents. For Buchwald-Hartwig, certain ligand/base combinations can minimize this side reaction.
Reaction at C-Cl bond	Forcing conditions (high temperature, long reaction time).	Stop the reaction once the C-Br starting material is consumed. Use milder conditions and a catalyst system known for selectivity (e.g., ligands that favor oxidative addition at lower temperatures).

Expert Insight: When attempting the more challenging coupling at the C-Cl bond after the C-Br site has been functionalized, a change in catalyst system is often required. Systems employing electron-rich, sterically hindered N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands (e.g., RuPhos, IPr) are known to facilitate the oxidative addition of stubborn aryl chlorides.[\[10\]](#)[\[11\]](#)

Conclusion

Methyl 3-bromo-2-chlorobenzoate is a powerful and versatile scaffold for building molecular complexity. The intrinsic difference in reactivity between its carbon-bromine and carbon-chlorine bonds provides a reliable handle for selective, stepwise functionalization. By mastering the principles of palladium-catalyzed cross-coupling and carefully selecting the appropriate catalyst system, base, and solvent, researchers can confidently execute a wide range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights provided in this guide serve as a robust foundation for leveraging this valuable substrate in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [\[Link\]](#)
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [\[Link\]](#)
- Palladium-catalyzed cross-coupling reactions. Fiveable. [\[Link\]](#)
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [\[Link\]](#)
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [\[Link\]](#)
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [\[Link\]](#)

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [\[Link\]](#)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. TDX. [\[Link\]](#)
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [\[Link\]](#)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [\[Link\]](#)
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [\[Link\]](#)
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [\[Link\]](#)
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. ACS Publications. [\[Link\]](#)
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [\[Link\]](#)
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [\[Link\]](#)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [\[Link\]](#)
- Buchwald–Hartwig amination. Wikipedia. [\[Link\]](#)
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [\[Link\]](#)
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Springer Link. [\[Link\]](#)
- Pd-Catalyzed, Highly Selective C(sp₂)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. [\[Link\]](#)

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [[Link](#)]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [[Link](#)]
- Heck reaction. Wikipedia. [[Link](#)]
- Heck Reaction. Organic Chemistry Portal. [[Link](#)]
- Sonogashira Coupling. Organic Chemistry Portal. [[Link](#)]
- Suzuki Coupling. Organic Chemistry Portal. [[Link](#)]
- Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [[Link](#)]
- **Methyl 3-bromo-2-chlorobenzoate.** PubChem. [[Link](#)]
- Process for preparing biaryl compounds.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [[Link](#)]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [[Link](#)]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [[Link](#)]
- Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jmcct.com [jmcct.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - *Organic Chemistry Frontiers* (RSC Publishing)
DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biaryl synthesis by C–C coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed, Highly Selective C(sp₂)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - *Catalysis Science & Technology* (RSC Publishing)
DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]

- 25. Heck Reaction [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: Unlocking Molecular Complexity with Selective Cross-Coupling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2620936#palladium-catalyzed-cross-coupling-of-methyl-3-bromo-2-chlorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com